2-azidoacetyl Chloride
Description
Strategic Importance in Synthetic Organic Chemistry
The strategic value of 2-azidoacetyl chloride in synthetic organic chemistry is demonstrated by its application in the construction of complex and biologically important molecules. Its utility stems from the reliable and chemoselective reactions of its two functional groups.
One of its most significant early applications was in the synthesis of β-lactam antibiotics. researcher.lifetandfonline.com In 1966, Bose and co-workers introduced azidoacetyl chloride as a key reagent in the [2+2] cycloaddition reaction between a ketene (B1206846) (generated in situ from the acyl chloride) and an imine. tandfonline.comtandfonline.comnih.gov This method, known as the Staudinger β-lactam synthesis, provided a direct route to α-azido-β-lactams. The azido (B1232118) group in these products serves as a "crypto-amino" function, which can be readily reduced to a primary amine at a later stage, a crucial step in the synthesis of penicillin and cephalosporin (B10832234) analogues. researcher.lifetandfonline.comresearchgate.net This approach proved highly fruitful for creating these valuable antibacterial agents. tandfonline.comresearchgate.net
More recently, this compound has become an indispensable reagent in the field of click chemistry. The azide (B81097) functionality participates with high efficiency in the CuAAC reaction with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is exceptionally reliable, high-yielding, and tolerant of a wide array of other functional groups, making it a powerful tool for molecular assembly. aurigeneservices.comnih.gov For instance, a reaction between this compound and a copper-acetanilide derivative was observed to quantitatively produce a 1,2,3-triazole, demonstrating the high chemoselectivity of the reaction where the reactive acetyl chloride remained intact. aurigeneservices.com These triazole products are stable and feature prominently in medicinal chemistry as pharmacophores and in materials science as robust linking units. aurigeneservices.comnih.gov
The compound also serves as a precursor for other useful reagents. For example, it can be reacted with succinimide (B58015) to form N-(2-Azidoacetyl)succinimide, a reagent used to attach azido groups to primary amines on biomolecules like proteins. This extends the utility of this compound to the broader field of bioconjugation, enabling the labeling of proteins for interaction studies, localization, and functional analysis. smolecule.com
Historical Development and Seminal Contributions of Azidoacyl Halides
The story of azidoacyl halides is deeply rooted in the history of azide chemistry. The journey began with Theodor Curtius, who in 1885 first described the thermal decomposition of acyl azides into isocyanates, a transformation now known as the Curtius rearrangement. wikipedia.orgthermofisher.comallen.innih.gov This discovery laid the groundwork for the use of acyl azides as precursors to amines and their derivatives, establishing them as important intermediates in organic synthesis. nih.govwikipedia.org Curtius prepared the first acyl azides by treating acylhydrazines with nitrous acid or by reacting acid chlorides with a source of the azide ion. nih.gov
A further pivotal moment in azide chemistry came in the mid-20th century when Rolf Huisgen conducted systematic studies on 1,3-dipolar cycloaddition reactions. nih.govnih.gov He demonstrated that azides could react with alkynes to form 1,2,3-triazoles, although these thermal reactions often required high temperatures and resulted in mixtures of regioisomers. wikipedia.orgwikipedia.org
Within this broader context, a seminal contribution specific to this compound was made in 1966 by Ajay K. Bose and his colleagues. tandfonline.comtandfonline.com They introduced it as a highly valuable reagent for the synthesis of β-lactams via the "acid chloride-imine method". researcher.lifetandfonline.com This was a significant advance in antibiotic synthesis, providing a reliable method to install the crucial α-amino side chain (via the azido precursor) found in many penicillins and cephalosporins. tandfonline.comnih.gov
The utility of the azide group, and by extension azidoacyl halides, was dramatically expanded at the beginning of the 21st century. The groups of K. Barry Sharpless and Morten Meldal independently discovered that copper(I) salts catalyze the azide-alkyne cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. aurigeneservices.comnih.govwikipedia.org This highly efficient and specific reaction became the premier example of "click chemistry," a concept introduced by Sharpless to describe reactions that are modular, high-yielding, and generate minimal byproducts. nih.govorganic-chemistry.org This development transformed this compound from a specialized reagent into a versatile tool for a vast range of applications, from drug discovery and polymer chemistry to chemical biology. smolecule.comnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 30426-58-5 nih.gov |
| Molecular Formula | C₂H₂ClN₃O nih.gov |
| Molecular Weight | 119.51 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Canonical SMILES | C(C(=O)Cl)N=[N+]=[N-] nih.gov |
| InChI Key | SUHXTVABLHHRST-UHFFFAOYSA-N nih.gov |
Table 2: Key Historical Developments in Azidoacyl Halide Chemistry
| Year | Contribution | Key Scientist(s) | Significance |
|---|---|---|---|
| 1885 | Discovery of the Curtius rearrangement of acyl azides. wikipedia.orgallen.innih.gov | Theodor Curtius | Established acyl azides as key synthetic intermediates for producing amines and isocyanates. nih.gov |
| mid-20th Century | Systematic study of the 1,3-dipolar cycloaddition between azides and alkynes. nih.govnih.gov | Rolf Huisgen | Provided a fundamental understanding of triazole formation from azides and alkynes. wikipedia.org |
| 1966 | Introduction of this compound for β-lactam synthesis. researcher.lifetandfonline.com | Ajay K. Bose et al. | Created a vital pathway for the synthesis of penicillin and cephalosporin antibiotic frameworks. tandfonline.comresearchgate.net |
| c. 2001 | Development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org | K. B. Sharpless, Morten Meldal | Revolutionized the use of azides, establishing "click chemistry" as a major synthetic strategy and broadening the utility of reagents like this compound. aurigeneservices.comorganic-chemistry.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2,3-Triazole |
| β-Lactam |
| Penicillin |
| Cephalosporin |
| Amine |
| Alcohol |
| Amide |
| Ester |
| Acyl chloride |
| Azide |
| Ketene |
| Imine |
| α-Azido-β-lactam |
| Copper-acetanilide |
| N-(2-Azidoacetyl)succinimide |
| Succinimide |
| Isocyanate |
| Acyl azide |
| Acylhydrazine |
| Nitrous acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azidoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXTVABLHHRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447932 | |
| Record name | 2-azidoacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30426-58-5 | |
| Record name | 2-azidoacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azidoacetyl Chloride
Classical and Contemporary Preparative Methodologies
The preparation of 2-azidoacetyl chloride hinges on the effective conversion of the carboxylic acid group of 2-azidoacetic acid into a more reactive acyl chloride. This transformation is a cornerstone of organic synthesis, enabling subsequent reactions such as esterification and amidation. Both thionyl chloride and oxalyl chloride are effective for this purpose, with the choice of reagent often dictated by the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.
Thionyl Chloride-Mediated Chlorination of 2-Azidoacetic Acid
The use of thionyl chloride is a well-established and widely documented method for the synthesis of this compound. This method leverages the high reactivity of thionyl chloride to efficiently convert carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.com
The reaction is typically carried out by dissolving 2-azidoacetic acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent. A common stoichiometric ratio involves using approximately 4.5 equivalents of thionyl chloride relative to the 2-azidoacetic acid. The mixture is then heated to reflux, typically around 75°C, for several hours (e.g., 5 hours) under an inert atmosphere to facilitate the complete formation of the acyl chloride. The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch at a higher wavenumber. Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude this compound.
| Parameter | Condition |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Substrate | 2-Azidoacetic acid |
| Stoichiometry | ~4.5 equivalents of SOCl₂ |
| Temperature | Reflux (approx. 75°C) |
| Reaction Time | ~5 hours |
| Atmosphere | Inert |
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. youtube.comchemistrysteps.comjove.com The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.comchemistrysteps.com This initial step forms a highly reactive chlorosulfite intermediate. byjus.comlibretexts.org The intermediate then undergoes nucleophilic attack by the chloride ion generated in the reaction. jove.combyjus.com The final step involves the collapse of the tetrahedral intermediate, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comblogspot.com The irreversible nature of the reaction is driven by the evolution of these gaseous products. masterorganicchemistry.com
Oxalyl Chloride-Mediated Chlorination of 2-Azidoacetic Acid
Oxalyl chloride offers a milder and often more selective alternative to thionyl chloride for the preparation of this compound, particularly for substrates that may be sensitive to the harsh, acidic conditions of the thionyl chloride reaction. chemicalbook.com
The primary advantage of using oxalyl chloride is that the reaction can often be carried out at lower temperatures, including room temperature or even 0°C, which helps to minimize side reactions and degradation of sensitive functional groups. sciencemadness.orgrsc.org The byproducts of the oxalyl chloride reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup and purification of the product. chemicalbook.com This method is particularly advantageous for small-scale preparations where ease of purification is a priority. The substrate scope is broad, and it is a preferred method for acid-sensitive compounds. chemicalbook.com
The reaction is typically performed by suspending or dissolving 2-azidoacetic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM). rsc.org The reaction is often cooled to 0°C before the dropwise addition of oxalyl chloride (typically 1.2 to 1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. blogspot.comsciencemadness.orgrsc.org The reaction mixture is then stirred for a period ranging from a few hours to overnight (12-24 hours), allowing for complete conversion. The solvent and any excess oxalyl chloride are subsequently removed under vacuum to yield the this compound.
| Parameter | Condition |
| Chlorinating Agent | Oxalyl chloride ((COCl)₂) |
| Substrate | 2-Azidoacetic acid |
| Stoichiometry | 1.2 - 1.5 equivalents of (COCl)₂ |
| Solvent | Dichloromethane (DCM) |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) |
| Temperature | 0°C to room temperature |
| Reaction Time | 5 - 24 hours |
Synthesis via Nucleophilic Substitution of Haloacetic Acids
The primary and most direct route to synthesizing 2-azidoacetic acid involves the nucleophilic substitution of a halogen atom from a haloacetic acid with an azide (B81097) ion. This Sₙ2 reaction typically uses sodium azide (NaN₃) as the azide source and either bromoacetic acid or chloroacetic acid as the starting material. mdpi.comresearchgate.net
The reaction is generally performed in an aqueous medium or a mixture of an organic solvent and water. rsc.orgnih.govmdpi.com For instance, bromoacetic acid can be treated with sodium azide in water. The reaction mixture is often stirred at room temperature overnight to ensure completion. nih.gov Following the reaction, the aqueous solution is acidified, typically with a strong acid like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the 2-azidoacetic acid product. rsc.orgrsc.org The final product is then extracted from the aqueous layer using an organic solvent, such as diethyl ether or ethyl acetate (B1210297). rsc.orgrsc.org
Yields for this synthesis are generally high, with reports often citing yields of 70% or greater. rsc.orgrsc.org One study reported a 95% yield when reacting bromoacetic acid with a two-fold molar excess of sodium azide in water overnight at room temperature. nih.gov Another approach using bromoacetic acid with sodium azide and ammonium (B1175870) chloride in water at 60°C yielded 76% of the desired product.
A microwave-assisted synthesis has also been reported, which significantly reduces the reaction time. In this method, a mixture of 2-chloroacetic acid and sodium azide was irradiated for 30 minutes, resulting in an 86% yield of 2-azidoacetic acid. anilmishra.name
The following tables summarize detailed research findings for this synthetic method.
Table 1: Synthesis of 2-Azidoacetic Acid via Nucleophilic Substitution
| Haloacetic Acid | Azide Source | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Bromoacetic acid | Sodium azide | Water | Room Temp. | Overnight | 95% | nih.gov |
| Bromoacetic acid | Sodium azide | Water | 0°C to Room Temp. | Overnight | 70% | rsc.org |
| Bromoacetic acid | Sodium azide | Water | 60°C | Overnight | 76% | rsc.org |
| 2-Chloroacetic acid | Sodium azide | Not specified (Microwave) | Not specified (Microwave) | 30 min | 86% | anilmishra.name |
Table 2: Reactant Stoichiometry in Selected Syntheses
| Haloacetic Acid (equiv.) | Sodium Azide (equiv.) | Other Reagents (equiv.) | Yield | Reference |
|---|---|---|---|---|
| 1 | 2 | None | 95% | nih.gov |
| 1 | 0.5 | None | 70% | rsc.org |
| 1 | 1.23 | None | 89-90% (ester) | orgsyn.org |
Comprehensive Reactivity Profiles and Mechanistic Paradigms of 2 Azidoacetyl Chloride
Reactivity of the Acyl Chloride Functionality
The acyl chloride group is a highly reactive functional group, making 2-azidoacetyl chloride a valuable reagent in organic synthesis. chemistrystudent.com Its reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, rendering it highly susceptible to attack by nucleophiles. chemistrystudent.com
Nucleophilic Acyl Substitution: Principles and Applications
The primary reaction pathway for the acyl chloride functionality of this compound is nucleophilic acyl substitution. This two-stage mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. vanderbilt.edumasterorganicchemistry.com
This compound readily reacts with a variety of nucleophiles to form a range of carboxylic acid derivatives. chemistrysteps.com These reactions are typically rapid and efficient.
Amides: Reaction with ammonia, primary amines, or secondary amines leads to the formation of primary, secondary, and tertiary amides, respectively. chemistrysteps.com
Esters: Alcohols and phenols react with this compound, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to produce esters. chemistrysteps.com
Carboxylic Acids: It reacts readily with water in a hydrolysis reaction to form 2-azidoacetic acid. chemistrysteps.com
Anhydrides: Reaction with a carboxylate salt results in the formation of a carboxylic anhydride. chemistrysteps.com
| Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | 2-Azidoacetamide |
| Primary Amine (R-NH₂) | N-substituted-2-azidoacetamide |
| Alcohol (R-OH) | Alkyl 2-azidoacetate (Ester) |
| Water (H₂O) | 2-Azidoacetic Acid |
| Carboxylate (R-COO⁻) | 2-Azidoacetic Anhydride |
The dual functionality of this compound makes it a significant building block in the synthesis of complex molecules. One of its notable early applications was in the synthesis of β-lactam antibiotics through the Staudinger synthesis. In this reaction, the acyl chloride generates a ketene (B1206846) in situ, which then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The azido (B1232118) group serves as a masked amino group, which can be reduced at a later stage. More recently, its utility has been highlighted in "click chemistry," where the acyl chloride can be used to introduce the azidoacetyl group into molecules for subsequent cycloaddition reactions. smolecule.com
Reactivity of the Azido Functionality
The azide (B81097) group in this compound is a versatile functional group, primarily known for its participation in 1,3-dipolar cycloaddition reactions. ijrpc.com This functionality allows for the construction of five-membered heterocyclic rings. wikipedia.org
1,3-Dipolar Cycloaddition Reactions: Scope and Regioselectivity
The azide group acts as a 1,3-dipole and can react with various dipolarophiles, such as alkenes and alkynes, to form triazolines and triazoles, respectively. ijrpc.comwikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a well-established method for synthesizing 1,2,3-triazoles. wikipedia.orgnih.gov However, the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). nih.govorganic-chemistry.org
The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the synthesis of 1,2,3-triazoles. nih.govnih.gov This "click" reaction is characterized by its high efficiency, mild reaction conditions, and, most importantly, its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govglenresearch.comrsc.org
The reaction proceeds under the catalysis of a copper(I) species, which can be generated in situ from a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. The acyl chloride functionality of this compound is generally stable under CuAAC conditions, allowing for the selective reaction of the azido group. This orthogonality makes this compound a powerful tool for bioconjugation and materials science, where the resulting triazole can act as a stable linker. smolecule.comglenresearch.com The CuAAC reaction is tolerant of a wide range of functional groups, further enhancing its utility in complex molecular assembly. glenresearch.com
| Reaction Type | Reactant | Key Features | Product |
|---|---|---|---|
| Thermal 1,3-Dipolar Cycloaddition | Alkyne | High temperature, mixture of regioisomers | 1,4- and 1,5-disubstituted 1,2,3-triazoles |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Mild conditions, high yield, high regioselectivity | 1,4-disubstituted 1,2,3-triazole |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanistic Pathways and Regiochemical Control
The azide functional group of this compound prominently participates in 1,3-dipolar cycloaddition reactions, most notably with alkynes to form 1,2,3-triazole rings. The mechanism and regiochemical outcome of this transformation are highly dependent on the reaction conditions.
In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism. However, this method often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. organic-chemistry.org
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this transformation. The copper catalyst alters the reaction mechanism from a concerted to a stepwise process, which significantly lowers the activation energy. nih.gov This catalytic cycle is understood to involve the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, bringing the two reactive partners into proximity and facilitating the formation of a six-membered copper metallacycle. organic-chemistry.org Subsequent ring contraction and protonolysis yield the 1,4-disubstituted 1,2,3-triazole as the exclusive regioisomer. organic-chemistry.org This high degree of regiochemical control is a hallmark of the CuAAC reaction. nih.gov
Alternatively, ruthenium catalysts can be employed to favor the formation of the 1,5-disubstituted regioisomer. The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is thought to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate that subsequently undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.org The regioselectivity is dictated by the electronic properties of the alkyne and the steric environment of the catalyst.
Recent developments have also explored metal-free approaches to control regioselectivity. For instance, supramolecular self-assembly has been shown to drive the azide-alkyne cycloaddition with excellent regioselectivity due to a space confinement effect within the assembled nanostructures. nih.gov
Chemo-selectivity in Multivalent Functional Group Systems
A key feature of this compound in CuAAC reactions is its high chemoselectivity. The reaction conditions are mild enough that the highly reactive acetyl chloride group remains intact during the formation of the triazole ring. This orthogonality allows for sequential functionalization of the molecule. For example, the azide can first participate in a CuAAC reaction with a terminal alkyne, and the resulting triazole-containing acyl chloride can then be used in subsequent nucleophilic acyl substitution reactions.
This chemoselectivity is a significant advantage in the synthesis of complex molecules, as it obviates the need for protection and deprotection steps for the acyl chloride functionality. The CuAAC reaction is tolerant of a wide array of functional groups, making it a robust tool for molecular assembly in diverse chemical environments. organic-chemistry.org
Detailed Mechanistic Investigations of CuAAC with Azidoacyl Substrates
Mechanistic studies of the CuAAC reaction have provided deep insights into the role of the copper catalyst and the factors governing the reaction's efficiency and regioselectivity. Quantum mechanical calculations have been instrumental in elucidating the reaction pathway. nih.gov These studies support a stepwise mechanism where the copper catalyst first forms a π-complex with the alkyne, followed by the formation of a copper acetylide. organic-chemistry.org
The azide, in this case originating from the this compound, then coordinates to the copper acetylide. This pre-reactive complexation orients the substrates favorably for the subsequent cycloaddition. nih.gov Computational models suggest the involvement of a dinuclear copper intermediate in the catalytic cycle, where one copper atom activates the alkyne while the other coordinates the azide. researchgate.net This cooperative catalysis is believed to be crucial for the high efficiency of the reaction. The formation of a six-membered metallacycle intermediate is a key step, which then rearranges to form the stable triazole ring. organic-chemistry.org The final step involves protonolysis, which releases the triazole product and regenerates the active copper(I) catalyst. organic-chemistry.org
The nature of the ligands on the copper catalyst can also influence the reaction rate and efficiency. While early procedures often used simple copper(I) salts, the use of ligands such as tris(triazolylmethyl)amines can stabilize the copper(I) oxidation state and enhance catalytic activity. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Applications
Principles and Applications in Copper-Free Bioorthogonal Chemistry
The toxicity of copper catalysts limits the application of CuAAC in living systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction. acs.org The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) reaction partner. magtech.com.cn This strain is released upon cycloaddition with an azide, significantly lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov
The principles of SPAAC are rooted in the distortion of the alkyne bond angle within the eight-membered ring. This distortion raises the energy of the ground state of the cyclooctyne, bringing it closer to the energy of the transition state for the cycloaddition reaction. nih.gov Various cyclooctyne derivatives have been developed to further enhance reaction kinetics, including dibenzocyclooctynes (DBCO), difluorinated cyclooctynes (DIFO), and bicyclononynes (BCN). nih.gov
SPAAC has become a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The high selectivity and biocompatibility of the azide and cyclooctyne functional groups make them ideal for such applications. vectorlabs.com
Applications of SPAAC in bioorthogonal chemistry are extensive and include:
Live-cell imaging: Labeling of biomolecules such as glycans, proteins, and lipids with fluorescent probes for visualization in their native environment. vectorlabs.com
In vivo imaging: Tracking of molecules and cells in whole organisms. vectorlabs.com
Biomolecule conjugation: The creation of well-defined conjugates of proteins, peptides, nucleic acids, and other biomolecules for therapeutic and diagnostic purposes. vectorlabs.com
Drug delivery: The development of targeted drug delivery systems, including antibody-drug conjugates. vectorlabs.com
Materials science: The synthesis of hydrogels for tissue engineering and the functionalization of nanomaterials. mdpi.comacs.org
| Cyclooctyne Derivative | Key Feature | Common Application |
|---|---|---|
| Dibenzocyclooctyne (DBCO) | High reactivity and stability | Live-cell imaging, biomolecule conjugation |
| Difluorinated Cyclooctyne (DIFO) | Enhanced reaction kinetics | In vivo imaging |
| Bicyclononyne (BCN) | Readily accessible synthetically | Protein labeling, hydrogel formation |
Reduction Chemistry of the Azido Moiety
Catalytic Hydrogenation to 2-Aminoacetyl Chloride
The azide group of this compound can be selectively reduced to a primary amine, providing a route to 2-aminoacetyl chloride. Catalytic hydrogenation is a common and efficient method for this transformation. thieme-connect.de However, the presence of the highly reactive acyl chloride functionality presents a significant challenge, as it is also susceptible to reduction.
Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly active and can lead to the simultaneous reduction of both the azide and the acyl chloride. thieme-connect.debris.ac.uk The reduction of an acyl chloride typically proceeds through an aldehyde intermediate to the corresponding alcohol. chemistrysteps.comlibretexts.org
To achieve the selective reduction of the azide moiety, careful selection of the catalyst and reaction conditions is crucial. Milder or "poisoned" catalysts are often employed to control the reactivity. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective and chemoselective catalyst for the reduction of azides in the presence of other hydrogenolysis-labile groups. bris.ac.ukresearchgate.net This catalyst system operates under mild conditions and offers high specificity for the azide group. researchgate.net
Another strategy involves the use of specific inhibitors or modifiers for the catalyst. For example, ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) have been used to inhibit the hydrogenolysis of benzyl (B1604629) ethers during the reduction of other functional groups, and similar principles could be applied to protect the acyl chloride. organic-chemistry.org
The synthesis of 2-aminoacetyl chloride is often accomplished by generating the hydrochloride salt to improve stability and handling. This can be achieved by performing the hydrogenation in the presence of hydrochloric acid or by subsequent treatment with HCl gas.
| Catalyst System | Selectivity | Reaction Conditions |
|---|---|---|
| Pd/C, H₂ | Low (can reduce both azide and acyl chloride) | Standard hydrogenation conditions |
| PtO₂, H₂ | Low (can reduce both azide and acyl chloride) | Standard hydrogenation conditions |
| Rh/Al₂O₃, H₂ | High (selective for azide reduction) | Mild conditions |
| Pd/C, H₂, Inhibitor (e.g., pyridine) | Potentially improved selectivity | Modified hydrogenation conditions |
Translational Impact in Peptide and Amino Acid Derivative Synthesis
The reactivity of this compound has been leveraged in the synthesis of peptides and their derivatives. Its primary role is to introduce an azido group, which can later be converted to an amino group. This "crypto-amino" functionality is particularly useful in complex syntheses where protecting group strategies are critical.
A significant application of this compound is in the Staudinger β-lactam synthesis. In this [2+2] cycloaddition reaction, a ketene, generated in situ from the acyl chloride, reacts with an imine. This method provides a direct pathway to α-azido-β-lactams, which are key precursors to the core structures of penicillin and cephalosporin (B10832234) antibiotics. The azido group can be reduced to a primary amine at a later synthetic stage, a necessary step for creating these antibacterial agents.
Molecular Rearrangements Involving Azidoacetyl Intermediates
Curtius Rearrangement: Pathways and Synthetic Utility
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This reaction is highly versatile as the resulting isocyanate can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov The thermal rearrangement is understood to be a concerted process where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, with full retention of configuration at the migrating group. wikipedia.org
While the thermal mechanism is well-established, the photo-induced Curtius rearrangement can proceed through different pathways. rsc.org It can occur via a concerted mechanism or through the formation of a nitrene intermediate. nih.govrsc.org Computational studies on chlorodifluoroacetyl azide suggest a stepwise mechanism involving a nitrene intermediate for the photo-induced reaction. rsc.org
The synthetic utility of the Curtius rearrangement is extensive due to its tolerance of a wide range of functional groups. wikipedia.orgnih.gov It has been employed in the synthesis of numerous natural products and medicinal agents. nih.govnih.gov For example, in the synthesis of the antiviral drug oseltamivir, the Curtius rearrangement was a key step in forming an amide group from an acyl azide. wikipedia.org This reaction was advantageous as it could be performed at room temperature. wikipedia.org
| Reaction Type | Key Intermediate | Common Nucleophiles | Resulting Functional Group |
| Curtius Rearrangement | Isocyanate | Water | Primary Amine |
| Curtius Rearrangement | Isocyanate | Alcohols | Carbamate |
| Curtius Rearrangement | Isocyanate | Amines | Urea |
Intramolecular Schmidt Reactions: Acyl Chloride as Activating Group
The intramolecular Schmidt reaction of alkyl azides with ketones has proven to be a valuable method for synthesizing fused bicyclic lactams, which are common structural motifs in natural products. researchgate.net The reaction is thought to proceed by the initial attack of the azide on a ketone that has been activated by a protic or Lewis acid. researchgate.net This forms an azidohydrin intermediate which then rearranges to the amide product with the loss of nitrogen. researchgate.net The use of acyl chlorides as an activating group for the carbonyl has been explored to enhance the reactivity of the system. researchgate.net
In the context of the intramolecular Schmidt reaction of ω-azido acyl chlorides, the formation of N-acyliminium ions is a key mechanistic pathway. acs.orglookchem.com The reaction of an ω-azido carboxylic acid with an activating agent like oxalyl chloride generates the ω-azido acyl chloride in situ. researchgate.net This is followed by an intramolecular reaction where the azide attacks the activated carbonyl. The subsequent rearrangement can proceed through two main pathways: one leading to an isocyanate intermediate and another forming an N-acyliminium ion. lookchem.com The migratory aptitude of the groups attached to the carbon adjacent to the carbonyl influences which pathway is favored. acs.orglookchem.com By strategically placing substituents, the formation of the N-acyliminium ion can be promoted over the isocyanate. acs.orglookchem.com These N-acyliminium ions are highly reactive electrophiles and are valuable in constructing carbon-carbon and carbon-heteroatom bonds. acs.orgarkat-usa.org
The highly electrophilic nature of N-acyliminium ions allows them to be trapped intramolecularly by various π-nucleophiles. arkat-usa.org This strategy has been effectively used to construct complex polycyclic nitrogen-containing heterocycles. researchgate.netacs.org
Aromatic Systems: The intramolecular capture of N-acyliminium ion intermediates by aromatic rings has been shown to afford various nitrogen-containing tricyclic skeletons. acs.orgnih.gov This domino process is efficient in terms of bond reorganization and ring formation. acs.orgfigshare.com
Alkenes and Alkynes: The preparation of substituted pyrrolizines has been achieved through the intramolecular Schmidt reaction of acyl chlorides with alkyl azides, where the intermediate N-acyliminium ions are trapped by alkenes or alkynes. rsc.org This demonstrates the efficiency of this method for constructing new rings and forming multiple bonds in a single transformation. rsc.org
| Intermediate | Trapping Nucleophile | Resulting Structure | Reference |
| N-Acyliminium Ion | Aromatic Ring | Nitrogen-containing Tricyclic Skeletons | acs.orgnih.gov |
| N-Acyliminium Ion | Alkene | Substituted Pyrrolizines | rsc.org |
| N-Acyliminium Ion | Alkyne | Substituted Pyrrolizines | rsc.org |
Advanced Applications in Synthetic Organic Chemistry and Chemical Biology
Strategies for Nitrogen-Containing Heterocycle Construction
2-Azidoacetyl chloride serves as a versatile and highly reactive building block in synthetic organic chemistry, particularly for the construction of a wide array of nitrogen-containing heterocyclic scaffolds. Its dual functionality, comprising a reactive acid chloride and a latent amino group in the form of an azide (B81097), enables its participation in various cyclization and functionalization reactions. This allows for the synthesis of complex molecular architectures, including β-lactams, triazoles, oxazoles, and pyrroles, which are core structures in many biologically active compounds.
β-Lactam Synthesis via the Staudinger-Bose Acid Chloride-Imine Method
The synthesis of β-lactams, or 2-azetidinones, is a cornerstone of medicinal chemistry, as this structural motif is central to the activity of penicillin, cephalosporins, and other vital antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the four-membered azetidinone ring. wikipedia.org In the context of this compound, the reaction proceeds by in situ generation of azidoketene. This is typically achieved through the dehydrohalogenation of this compound using a tertiary amine base, such as triethylamine (B128534). organicreactions.org The highly reactive azidoketene is then immediately trapped by an imine present in the reaction mixture to form the desired 3-azido-2-azetidinone ring system. researchgate.net This reaction is of significant synthetic utility as the azido (B1232118) group at the C3 position serves as a masked amino group, which can be later converted to various functionalities.
The stereochemical outcome of the Staudinger β-lactam synthesis is a critical aspect, yielding either cis or trans diastereomers with respect to the substituents at the C3 and C4 positions of the lactam ring. The stereoselectivity is highly dependent on the reaction mechanism, which can follow different pathways. nih.gov
The diastereoselectivity of the Staudinger reaction is not absolute and can be influenced by several factors, including the order of reagent addition, solvent polarity, and temperature. researchgate.netbit.edu.cn The formation of cis or trans β-lactams is often rationalized by the timing of the key bond-forming steps. nih.gov
Cis-Selectivity : When the ketene is generated before the cycloaddition occurs, the reaction often favors the formation of the cis isomer. nih.gov A slow addition of this compound to a solution containing the imine and triethylamine typically promotes cis stereochemistry. researchgate.net This pathway is believed to proceed through a zwitterionic intermediate where a conrotatory ring closure occurs faster than bond rotation, leading to the thermodynamically less stable but kinetically favored cis product. acs.orgjiaolei.group
Trans-Selectivity : Conversely, conditions that favor the direct reaction of the imine with the acyl chloride before ketene formation tend to produce the trans isomer. nih.gov Adding the base (e.g., triethylamine) to a mixture of the imine and this compound can favor this pathway, leading to the more thermodynamically stable trans product. researchgate.net This is explained by an initial nucleophilic attack of the imine on the acid chloride, followed by an intramolecular SN2 displacement that dictates the trans stereochemistry. nih.gov
Polar solvents have been observed to favor the formation of trans-β-lactams. bit.edu.cn Furthermore, in some systems, microwave irradiation has been employed to achieve complete trans diastereoselectivity. mdpi.com The ability to direct the stereochemical outcome by rationally tuning these reaction conditions provides a powerful tool for preparing specific, stereoisomerically pure β-lactam derivatives. bit.edu.cn
The electronic nature of the substituents on the imine plays a crucial role in determining the stereochemical outcome of the Staudinger reaction. acs.orgjiaolei.group The stereoselectivity arises from a competition between the direct ring closure of a zwitterionic intermediate (favoring the cis product) and the isomerization of this intermediate before cyclization (favoring the trans product). acs.orgjiaolei.group
Electron-Withdrawing Groups (EWGs) on the N-substituent of the imine tend to accelerate the ring closure step. acs.orgjiaolei.groupnih.gov This rapid cyclization outcompetes the isomerization process, leading to a preference for the formation of cis-β-lactams. acs.orgjiaolei.group For example, using an N-protecting group with a stronger electron-withdrawing nature can increase the preference for the trans product in some catalytic systems, highlighting the nuanced interplay of electronic factors. nih.gov
Electron-Donating Groups (EDGs) on the imine substituents, particularly on the nitrogen atom, slow down the direct ring closure. acs.orgjiaolei.group This delay allows for the zwitterionic intermediate to isomerize to a more stable conformation before cyclization, resulting in a preference for the formation of trans-β-lactams. acs.orgjiaolei.group
Computational and experimental studies, including Hammett analyses, have substantiated these electronic effects. acs.org The interplay between the electronic properties of both the ketene and the imine substituents is the decisive factor controlling the relative cis/trans stereoselectivity of the reaction. nih.gov
The following table summarizes the general influence of imine electronic properties on the stereochemical outcome of the Staudinger reaction.
| Imine Substituent | Electronic Effect | Impact on Ring Closure | Predominant Product |
| N-Aryl with EWG | Electron-Withdrawing | Accelerates | cis-β-Lactam |
| N-Aryl with EDG | Electron-Donating | Slows | trans-β-Lactam |
Facile 1,2,3-Triazole Synthesis for Diverse Molecular Scaffolds
The 1,2,3-triazole ring is a highly stable, aromatic heterocyclic scaffold that has found extensive applications in medicinal chemistry, chemical biology, and materials science. researchgate.netekb.eg The azide functionality of this compound makes it an ideal precursor for synthesizing these structures via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. researchgate.netiosrjournals.org
This transformation, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". frontiersin.org The reaction is known for its high efficiency, mild reaction conditions, broad substrate scope, and high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgpeerj.com
The use of this compound or its derivatives in this context allows for the facile introduction of a triazole ring linked to a carbonyl-containing side chain. This strategy enables the rapid assembly of diverse molecular libraries by varying the alkyne coupling partner. nih.gov One-pot, three-component reactions involving an azide, an alkyne, and another reactant can efficiently generate complex triazole-containing molecules. rsc.org The resulting acetyl-triazole scaffolds can be further elaborated, making this a powerful method for creating novel chemical entities for drug discovery and other applications. peerj.com
Diversification to Oxazole (B20620) and Pyrrole (B145914) Architectures
Beyond its direct use in cycloadditions, this compound and its derivatives can be employed in synthetic pathways that lead to other important five-membered heterocycles, such as oxazoles and pyrroles. These heterocycles are prominent in natural products and pharmaceuticals. nih.govresearchwithrutgers.com
The synthesis of oxazoles can be achieved through various ring-closure reactions. One established method involves the reaction of acyl chlorides with azirine intermediates. beilstein-journals.orgnih.gov Vinyl azides, which can be related to the azidoacetyl moiety, can undergo thermolysis to form reactive azirines. The subsequent reaction of these azirines with an acyl chloride, like this compound itself or a derivative, can lead to the formation of an oxazole ring. beilstein-journals.orgnih.gov This approach provides a pathway to functionalized oxazoles that can serve as building blocks for more complex molecules. nih.gov
The transformation of oxazoles into pyrroles is also a known synthetic strategy, often proceeding through recyclization reactions. researchgate.net Therefore, by first constructing an oxazole using an azidoacetyl-derived precursor, subsequent chemical manipulations can provide access to pyrrole architectures, further demonstrating the synthetic versatility of the starting material. The diversification of heterocycles through such molecular editing and transmutation strategies offers an innovative approach to generating novel molecular frameworks. nih.govresearchwithrutgers.comresearcher.lifenih.gov
Access to Pyrrolizidine (B1209537) Scaffolds through Cascade Processes
The pyrrolizidine core is a bicyclic nitrogen-containing scaffold present in a wide range of alkaloids with significant biological activities. The synthesis of this complex architecture can be achieved through sophisticated cascade or tandem reactions, which allow for the construction of multiple rings and stereocenters in a single, efficient operation. While direct, documented cascade reactions starting from this compound to form pyrrolizidines are highly specific, the functionalities present in its derivatives are amenable to such transformations.
For instance, products derived from the reactions of this compound, such as functionalized β-lactams or triazoles, can be designed to contain precursors for cascade cyclizations. Intramolecular cycloadditions involving an azide and an alkyne within the same molecule are a powerful strategy for building fused heterocyclic systems. A molecule constructed using this compound could be elaborated to contain an alkyne, setting the stage for an intramolecular Huisgen cycloaddition. This would form a triazole-fused ring system, which could be a precursor to or part of a pyrrolizidine-like scaffold. Similarly, cascade processes involving intramolecular reactions of iminium ions, enamines, or other reactive intermediates derived from the initial products can lead to the assembly of complex bicyclic structures like pyrrolizidines.
Strategic Functionalization of Elaborate Molecular Architectures
The dual reactivity of this compound makes it a powerful reagent for the strategic modification of intricate molecular structures. The acyl chloride allows for facile acylation reactions with a variety of nucleophiles, while the azide group provides a handle for subsequent transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."
Installation of Azido Functionalities
A primary application of this compound is the direct and efficient installation of the azidoacetyl group onto various molecular scaffolds. This functionality serves as a versatile precursor for a multitude of synthetic transformations. The reactive acyl chloride readily undergoes esterification or amidation with alcohols and amines, respectively, thereby covalently linking the azidoacetyl moiety to the target molecule.
One of the seminal uses of this compound was in the synthesis of β-lactam antibiotics. In what is known as the Staudinger β-lactam synthesis, this compound is reacted with an imine in a [2+2] cycloaddition to form an α-azido-β-lactam. In this context, the azide acts as a "crypto-amino" group, which can be chemoselectively reduced to the corresponding primary amine at a later synthetic stage. This strategy proved instrumental in the generation of valuable penicillin and cephalosporin (B10832234) analogues.
More contemporary applications leverage the azide for its utility in click chemistry. By introducing the azidoacetyl group, molecules can be primed for conjugation with alkyne-containing partners. This approach has been widely adopted for the synthesis of modified peptides and for the construction of complex molecular architectures through the formation of stable triazole linkages. The azido group's small size and stability to a wide range of reaction conditions make it an ideal functional handle in multistep syntheses.
Utility in Bioorthogonal Probes and Metabolic Labeling Methodologies
The bioorthogonal nature of the azide group has positioned this compound as a key reagent in the development of chemical tools for studying biological systems. Bioorthogonal reactions occur in living systems without interfering with native biochemical processes. The azide functionality, being abiotic, undergoes highly selective ligation with exogenously introduced probes, typically containing a strained alkyne or a terminal alkyne in the presence of a copper catalyst.
This compound is employed to introduce azide handles onto biomolecules such as proteins and carbohydrates. For instance, the hydroxyl groups of monosaccharides can be acylated with this compound, and these modified sugars can then be metabolically incorporated into glycans on the surface of living cells. Subsequent reaction with a fluorescently tagged alkyne probe via click chemistry allows for the visualization and study of glycan trafficking and dynamics. Similarly, lysine (B10760008) residues in proteins can be acylated with this compound, providing a site for the attachment of various probes or other biomolecules, which aids in studying protein localization, interactions, and function.
Furthermore, the azide functionality introduced by this compound can be utilized in the generation of photoaffinity probes. These probes are designed to bind to specific biological targets and, upon photoactivation, form a covalent bond, enabling the identification and characterization of the target molecule. This methodology is a valuable tool in drug discovery and chemical proteomics.
| Application Area | Biomolecule Target | Methodology |
| Glycan Labeling | Carbohydrates | Metabolic incorporation of azidoacetylated sugars followed by click chemistry with a fluorescent alkyne probe. |
| Protein Modification | Proteins (Lysine residues) | Acylation with this compound to introduce an azide handle for subsequent bioorthogonal ligation. |
| Photoaffinity Probes | Specific biological targets | Incorporation of the azidoacetyl group into a ligand to create a probe for target identification. |
Enantioselective Synthesis of α-Amino Acid Derivatives
While direct applications of this compound in the enantioselective synthesis of α-amino acid derivatives are not extensively documented in dedicated studies, the broader class of α-azido acids, for which 2-azidoacetic acid (the precursor to this compound) is a key member, plays a significant role in this area. The conversion of α-amino acids to their corresponding α-azido acids is a well-established method that proceeds without racemization. These α-azido acids can then be activated, for example, as acyl chlorides, for use in peptide synthesis. The azide group serves as a compact and effective protecting group for the α-amino functionality, allowing for high activation of the carboxyl group for coupling reactions with minimal risk of epimerization. This is particularly advantageous in the synthesis of sterically hindered peptides. Following peptide bond formation, the azide can be selectively reduced to the amine.
The general strategy involves the diazotransfer reaction on an α-amino acid to yield the α-azido acid. This can then be converted to the highly reactive this compound derivative for subsequent coupling reactions. Asymmetric synthesis methodologies often rely on chiral auxiliaries or catalysts to control the stereochemistry during the formation of new stereocenters. While specific catalysts for the direct asymmetric addition of a 2-azidoacetyl unit are not prominently reported, the use of chiral α-azido acyl chlorides in diastereoselective reactions with chiral nucleophiles represents a viable, though indirect, approach to enantiomerically enriched α-amino acid derivatives.
Contribution to Polymer and Materials Science
The reactivity of this compound also extends to the field of polymer and materials science, where it can be used to modify and functionalize surfaces, leading to materials with tailored properties.
Surface Functionalization and Polymer Grafting on Carbon Materials
Carbon-based materials such as graphene oxide (GO) and carbon nanotubes (CNTs) possess unique mechanical, electrical, and thermal properties, making them attractive for a wide range of applications. However, their utility can be enhanced through surface functionalization, which improves their dispersibility in various solvents and polymer matrices and allows for the introduction of new functionalities.
While direct, specific examples of using this compound for the functionalization of carbon materials are emerging, the underlying chemistry is highly applicable. The surfaces of oxidized carbon materials, such as GO, are rich in oxygen-containing functional groups like hydroxyl and carboxyl groups. These groups can serve as anchor points for the covalent attachment of molecules. For instance, the hydroxyl groups on the surface of GO can be esterified with this compound. This introduces azide functionalities onto the GO surface, which can then be used as initiation sites for "grafting-from" polymerizations or as anchor points for "grafting-to" approaches via click chemistry.
In a "grafting from" approach, the surface-bound azide can be reduced to an amine, which can then initiate the polymerization of a monomer from the surface. Alternatively, in a "grafting to" approach, pre-synthesized polymers with terminal alkyne groups can be attached to the azide-functionalized carbon material via CuAAC. This method allows for precise control over the grafted polymer's molecular weight and architecture. The resulting polymer-grafted carbon materials often exhibit improved processability and compatibility with host polymer matrices, leading to enhanced performance in composite materials.
| Carbon Material | Functionalization Strategy | Subsequent Application |
| Graphene Oxide (GO) | Esterification of surface hydroxyl groups with this compound. | "Grafting-to" of alkyne-terminated polymers via click chemistry. |
| Carbon Nanotubes (CNTs) | Reaction with surface carboxyl or hydroxyl groups. | "Grafting-from" polymerization initiated from the functionalized surface. |
Advanced Spectroscopic and Computational Approaches in 2 Azidoacetyl Chloride Research
Mechanistic Elucidation of Principal Chemical Transformations
Understanding the precise mechanisms by which 2-azidoacetyl chloride engages in chemical reactions is fundamental to harnessing its synthetic potential. Advanced analytical methods allow for the detailed study of reaction pathways and the transient species that govern them.
One of the most significant applications of this compound is in the Staudinger synthesis of β-lactams, which proceeds via a [2+2] cycloaddition between an imine and an azido-ketene, generated in situ from the acyl chloride. The stereochemical outcome of this reaction is not straightforward and is dictated by a complex interplay of factors related to the reactants and intermediates. nih.gov
The accepted mechanism involves a two-step process:
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the sp-hybridized carbon of the ketene (B1206846). This step forms a zwitterionic intermediate. nih.gov
Electrocyclization: The zwitterionic intermediate undergoes a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. nih.gov
Computational and experimental studies have revealed that the final stereochemistry is critically dependent on the isomerization of the imine reactant and the dynamics of the cyclization step. nih.govrsc.org The in situ isomerization of an imine from a more stable E-isomer to a more reactive Z-isomer prior to the nucleophilic attack can be the rate-determining and stereochemistry-determining step. Furthermore, during the ring-closing electrocyclization, torquoelectronic effects, which describe the stereoelectronic influence of substituents on the rotating termini of the intermediate, play a vital role in guiding the stereochemical path. rsc.org
| Factor | Influence on Stereochemistry |
| Imine Isomerization | The relative energy barriers for E/Z isomerization of the imine versus the barrier for nucleophilic attack can dictate which stereochemical pathway is followed. nih.gov |
| Nucleophilic Attack | The trajectory of the imine's attack on the planar ketene establishes the initial stereochemical relationship in the zwitterionic intermediate. |
| Electrocyclization | The conrotatory ring closure is subject to torquoelectronic effects from imine substituents, which favor specific rotational pathways (inward vs. outward), thus determining the final cis/trans relationship in the β-lactam product. rsc.org |
The dual functionality of this compound allows for various transformations where the identification of short-lived intermediates is key to understanding the mechanism. While direct studies on this compound are specific, analysis of analogous azido (B1232118) compounds provides significant insight into the likely intermediates.
In reactions involving the azide (B81097) moiety, such as photolysis, the primary reactive species formed is a highly unstable singlet nitrene. nih.gov Advanced techniques like laser flash photolysis (LFP) and time-resolved infrared spectroscopy have been used to detect these species. For example, photolysis of structurally related p-azidoacetophenone (B14680) generates a singlet nitrene that can be observed to decay into a more stable triplet nitrene or rearrange into a didehydroazepine. nih.gov
In the context of the Staudinger reaction (a ligation, not a cycloaddition), where an azide reacts with a phosphine, a key intermediate is the phosphazide (B1677712) (also known as a phosphatriazene). This species is typically transient, rapidly losing a molecule of dinitrogen to yield an iminophosphorane. However, under specific conditions with sterically hindered reactants, stabilized phosphazide intermediates have been successfully trapped and characterized, providing direct evidence for this step in the reaction pathway. nih.gov These findings confirm the stepwise nature of the reaction and the critical role of these transient species.
Theoretical Chemistry and Computational Modeling Investigations
Theoretical chemistry provides a powerful lens through which to view the energetic landscapes of reactions involving this compound, offering explanations for observed reactivity and selectivity.
Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of complex organic reactions. In the study of the Staudinger β-lactam synthesis, DFT calculations are used to determine the activation energies (ΔG‡) for each step of the proposed mechanism. nih.gov
By calculating the energy of reactants, transition states, and intermediates, DFT can predict the most favorable reaction pathway. For instance, calculations can reveal whether the energy barrier for imine isomerization is lower or higher than the barrier for the subsequent nucleophilic attack, thus explaining the stereochemical outcome. nih.gov DFT is also employed to compute the nucleophilicity and electrophilicity indices of the reactants, providing a quantitative basis for their observed reactivity. nih.gov
| Reaction Coordinate Step | Property Calculated via DFT | Significance |
| Imine Isomerization (E → Z) | Activation Energy (ΔG‡) | Determines the accessibility of different reactant stereoisomers. nih.gov |
| Nucleophilic Attack | Activation Energy (ΔG‡) | Identifies the kinetic barrier to forming the zwitterionic intermediate from different imine isomers. nih.gov |
| Reactant Properties | Nucleophilicity/Electrophilicity Indices | Quantifies the intrinsic reactivity of the imine and ketene partners. nih.gov |
The three-dimensional structure and the subtle non-covalent forces within the this compound molecule can significantly influence its reactivity. Conformational analysis, aided by computational methods, seeks to identify the most stable spatial arrangements of the molecule. Systematic searches for low-energy conformers can be performed using tools like CREST, followed by geometry optimization with DFT. ualberta.ca
Once stable conformers are identified, methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize weak intramolecular interactions. ualberta.caresearchgate.net These might include interactions between the lone pairs of the carbonyl oxygen or chlorine and the azide group, which can stabilize certain conformations and influence the molecule's reactivity profile.
A powerful example of such an effect is observed in related α-azidoacetyl hydrazides. Studies have shown that an intramolecular hydrogen bond can form between the azide group and the N-H of the hydrazide moiety. This non-covalent interaction alters the electronic density of the azide, significantly accelerating its reactivity in click reactions compared to other alkyl azides. researchgate.net This demonstrates how subtle, non-covalent forces can be harnessed to achieve reaction selectivity.
Probing Neighboring Group Effects on Reactivity and Selectivity
Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a functional group within a molecule, not directly bonded to the reaction center, influences the reaction rate and stereochemistry. wikipedia.org This typically occurs through the formation of a cyclic intermediate, leading to an increased reaction rate and often resulting in retention of stereochemistry at the reaction center. wikipedia.orgimperial.ac.uk
In this compound, both the α-azido group and the chlorine atom are potential participants in reactions at the electrophilic carbonyl carbon. The lone pairs on the α-nitrogen of the azide group could, in principle, act as an internal nucleophile. During a nucleophilic acyl substitution reaction, this could lead to the formation of a transient, strained cyclic intermediate. The formation of this intermediate would compete with the direct attack of an external nucleophile.
This concept is well-documented in other systems. For example, acyloxy groups at a C-2 position relative to a leaving group can attack the reaction center to form a cyclic dioxolenium ion. nih.gov This intermediate then shields one face of the molecule, directing the incoming external nucleophile to attack from the opposite side, thereby controlling the stereochemical outcome. nih.govnih.gov The extent of this participation depends on the stability of the cyclic intermediate and the reactivity of the external nucleophile. nih.gov By analogy, the α-azido group in this compound could play a similar role, modulating the reactivity and selectivity of reactions at the adjacent acyl chloride center.
Future Trajectories and Uncharted Research Domains
Innovations in Catalytic Transformations Mediated by 2-Azidoacetyl Chloride
The development of novel catalytic systems that can selectively engage one of the two functional groups of this compound represents a significant area for future research. While the azide (B81097) and acyl chloride moieties are known to participate in a variety of transformations, the design of catalysts that can mediate new types of reactions or exhibit unprecedented selectivity is a key objective.
One promising avenue is the exploration of photoredox catalysis to generate acyl radicals from the acyl chloride portion under mild conditions. This would allow for Giese-type additions and other radical-mediated C-C bond formations, a departure from the traditional nucleophilic acyl substitution chemistry of acyl chlorides. The azide group would likely remain intact under these conditions, providing a handle for subsequent orthogonal functionalization.
Another area of innovation lies in the catalytic activation of the azide group. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established, new metal catalysts could enable different modes of reactivity. For instance, rhodium or iridium catalysts could facilitate denitrogenative couplings or C-H amination reactions, transforming the azide into other valuable nitrogen-containing functional groups. The challenge will be to achieve this selectivity in the presence of the highly reactive acyl chloride.
| Catalytic Approach | Targeted Functional Group | Potential Transformation | Research Goal |
| Photoredox Catalysis | Acyl Chloride | Acyl Radical Generation | Mild C-C bond formation (e.g., Giese addition) |
| Transition Metal Catalysis (Rh, Ir) | Azide | Denitrogenative Coupling / C-H Amination | Selective conversion of azide to other nitrogen functionalities |
| Dual Catalysis | Acyl Chloride & Azide | Sequential or Concurrent Activation | One-pot synthesis of complex heterocyclic systems |
Enantioselective and Diastereoselective Synthesis of Azidoacetyl Derivatives
The introduction of chirality into molecules containing the azidoacetyl moiety is a critical goal for the synthesis of biologically active compounds and chiral building blocks. Future research will focus on the development of catalytic asymmetric methods that utilize this compound or its derivatives to control stereochemistry.
A significant advancement in this area has been the use of N-azidoacetyl-1,3-thiazolidine-2-thione in direct and stereocontrolled aldol (B89426) reactions. Catalyzed by chiral Nickel(II) complexes, this approach allows for the synthesis of enantiomerically pure anti-β-hydroxy-α-amino acid precursors. The reaction proceeds with high yields and excellent stereocontrol, and the resulting adducts can be readily converted into a variety of chiral intermediates, including dipeptides.
Future work will likely expand upon this foundation, exploring other chiral Lewis acid or organocatalytic systems to promote different types of enantioselective transformations. For example, chiral catalysts could be employed for the asymmetric [2+2] cycloaddition of ketenes (generated in situ from this compound) with imines to produce chiral β-lactams. Furthermore, developing diastereoselective reactions using chiral substrates or auxiliaries will enable the synthesis of complex molecules with multiple stereocenters.
Table of Enantioselective Aldol Reaction Data
| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 2 | 95 | >95:5 | 99 |
| Benzaldehyde | 6 | 92 | >95:5 | 98 |
| 4-Nitrobenzaldehyde | 6 | 96 | >95:5 | 99 |
| 2-Naphthaldehyde | 6 | 93 | >95:5 | 98 |
Data derived from studies on N-azidoacetyl-1,3-thiazolidine-2-thione.
Implementation in Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages for handling potentially hazardous or unstable reagents and intermediates, making it an ideal platform for reactions involving this compound and its derivatives. The small reactor volumes and excellent heat and mass transfer in flow systems mitigate the risks associated with the thermal instability of organic azides and the corrosive nature of acyl chlorides.
Future research will focus on integrating the synthesis and subsequent reactions of this compound into continuous flow processes. For example, a multi-step flow sequence could be designed where 2-azidoacetic acid is first converted to this compound, which is then immediately reacted in-line with a nucleophile or used to generate a ketene (B1206846) for a cycloaddition reaction. This approach avoids the isolation of the potentially hazardous acyl chloride intermediate.
The generation of acyl azides from carboxylic acids in continuous flow has already been demonstrated for peptide synthesis, highlighting the potential for safer handling of these reactive species. This principle can be extended to a wide range of reactions involving this compound, enabling safer, more efficient, and scalable production of azido-functionalized molecules. Researchers have successfully developed multi-step continuous-flow protocols for producing related azido (B1232118) compounds, demonstrating the feasibility of integrating synthesis and subsequent nucleophilic displacement in a single, efficient process.
| Flow Chemistry Advantage | Application to this compound Chemistry |
| Enhanced Safety | Minimized risk of handling thermally sensitive azide compounds and corrosive acyl chlorides. |
| Process Intensification | Higher temperatures and pressures can be safely used to accelerate reaction rates. |
| In Situ Generation | On-demand production and immediate consumption of unstable intermediates like ketenes or acyl azides. |
| Scalability | Straightforward scale-up by numbering-up reactors or extending operation time. |
Discovery of Novel Reactive Intermediates and Multi-Component Cascade Reactions
The bifunctionality of this compound makes it an excellent substrate for the design of novel multi-component reactions (MCRs) and cascade sequences. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot, which is highly desirable for the construction of compound libraries for drug discovery.
Future research will aim to exploit the orthogonal reactivity of the acyl chloride and azide groups to design new MCRs. For instance, an MCR could be initiated by the reaction of the acyl chloride with a suitable nucleophile, followed by an intramolecular cycloaddition involving the azide group. Alternatively, the azide could participate in an initial cycloaddition, with the acyl chloride acting as a site for subsequent diversification.
The in situ generation of reactive intermediates from this compound is another fertile ground for discovery. As previously mentioned, the treatment of this compound with a non-nucleophilic base can generate an azido-ketene. This highly reactive intermediate can participate in a variety of cycloaddition reactions, for example, with imines to form β-lactams (Staudinger synthesis) or with alkenes to form cyclobutanones. The exploration of the cascade reactions of these intermediates, where the initial cycloadduct undergoes further spontaneous transformations, could lead to the discovery of entirely new synthetic methodologies and heterocyclic systems.
Q & A
Q. What are the standard synthetic protocols for preparing 2-azidoacetyl chloride in a laboratory setting?
- Methodological Answer: this compound is synthesized via a two-step process. First, 2-azidoacetic acid is prepared by reacting 2-chloroacetic acid with sodium azide (NaN₃). The acid is then treated with oxalyl chloride (COCl)₂ under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), at 0–5°C for 1–2 hours. The reaction is monitored by TLC or IR spectroscopy to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Excess oxalyl chloride and solvent are removed under reduced pressure to yield the product .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Due to its reactivity and potential hazards (e.g., corrosive properties, azide instability):
- Use personal protective equipment (PPE) : chemical-resistant gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors.
- Avoid contact with moisture or heat, which may decompose the azide group, releasing toxic gases like HN₃.
- Store in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the azide (-N₃) group via characteristic peaks (e.g., δ 3.8–4.2 ppm for the CH₂ adjacent to the azide).
- FT-IR spectroscopy : Identify the carbonyl (C=O) stretch (~1800 cm⁻¹) and azide asymmetric stretch (~2100 cm⁻¹).
- Mass spectrometry (ESI or EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 134.5 for C₂H₂ClN₃O).
- Elemental analysis : Validate the Cl and N content .
Advanced Research Questions
Q. How does the presence of the azido group influence the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer: The azido group enables regioselective 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted 1,2,3-triazoles. Notably, the acetyl chloride moiety remains inert during CuAAC, allowing sequential functionalization. For example, Meldal et al. demonstrated that this compound reacts with Cu-acetanilide derivatives to yield triazoles without interfering with the acyl chloride group, enabling orthogonal reactivity in multi-step syntheses .
Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodological Answer: To suppress undesired reactions (e.g., hydrolysis or nucleophilic substitution):
- Controlled stoichiometry : Use a slight excess of coupling agents (e.g., DCC or HOBt) to ensure complete acylation.
- Low-temperature reactions : Perform acylations at 0–5°C to minimize azide decomposition.
- Protecting groups : Protect reactive sites (e.g., hydroxyl or amine groups) on substrates before introducing this compound.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced hydrolysis .
Q. How can contradictory data regarding reaction yields with this compound be resolved?
- Methodological Answer: Contradictions often arise from variations in experimental conditions. To address this:
- Systematic replication : Repeat reactions under identical conditions (solvent purity, temperature, catalyst batch).
- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., IR or HPLC) to identify intermediate decomposition pathways.
- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading).
- Cross-validate characterization : Use multiple analytical methods (e.g., NMR, MS, and elemental analysis) to confirm product identity and purity .
Q. What are the applications of this compound in glycochemistry and bioconjugation?
- Methodological Answer: The compound is used to introduce azide-functionalized acetyl groups into carbohydrates or proteins for subsequent bioorthogonal labeling. For example:
- Glycan modification : React this compound with hydroxyl groups on monosaccharides (e.g., glucose derivatives) to install azide handles, enabling CuAAC-based conjugation with fluorescent probes .
- Protein engineering : Acylate lysine residues with this compound, followed by reaction with alkyne-tagged biomolecules (e.g., PEG chains or antibodies) for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
